5-methyl-1-(prop-2-en-1-yl)pyrimidine-2,4(1H,3H)-dione
Description
Properties
IUPAC Name |
5-methyl-1-prop-2-enylpyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-3-4-10-5-6(2)7(11)9-8(10)12/h3,5H,1,4H2,2H3,(H,9,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHEVZQKYWVTEDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30463649 | |
| Record name | 5-Methyl-1-(prop-2-en-1-yl)pyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30463649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70184-00-8 | |
| Record name | 5-Methyl-1-(prop-2-en-1-yl)pyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30463649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Rhodium-Catalyzed Allylic Alkylation
This method employs Wilkinson’s catalyst ([RhCl(PPh₃)₃]) for stereoselective N-allylation of thymine derivatives. Key steps include:
- Substrate : N3-Benzoyl thymine
- Catalyst : Wilkinson’s catalyst (2.5 mol%) activated with trimethyl phosphite
- Base : Lithium hexamethyldisilylazide (LiHMDS, 1.0 M in THF)
- Allylic carbonate : Prop-2-en-1-yl carbonate
- Solvent : Anhydrous THF
- Temperature : 30°C
- Reaction time : 12 hours
- Catalyst activation : Wilkinson’s catalyst is treated with trimethyl phosphite in THF under argon to form a reactive species.
- Anion generation : LiHMDS deprotonates N3-benzoyl thymine at 30°C.
- Alkylation : The activated catalyst and allylic carbonate are added sequentially to the anion solution.
- Workup : The reaction is quenched with NH₄Cl, extracted with ethyl acetate, and purified via flash chromatography.
| Parameter | Value |
|---|---|
| Yield | 70–80% |
| Regioselectivity (1°:2°) | ≥99:1 |
| Purity (HPLC) | >95% |
This method avoids harsh conditions and achieves excellent stereocontrol, making it suitable for scalable synthesis.
Critical Analysis of Methodologies
The rhodium-catalyzed approach offers advantages over traditional alkylation:
- Efficiency : Single-step N-allylation vs. multi-step sequences.
- Stereochemical fidelity : Avoids racemization observed in organometallic lithiation methods.
- Functional group tolerance : Compatible with benzoyl-protected intermediates.
Limitations include the cost of rhodium catalysts and stringent anhydrous conditions.
Optimization Strategies
- Catalyst loading reduction : Trimethyl phosphite enhances catalyst activity, enabling lower Rh concentrations.
- Solvent selection : THF optimizes anion stability and reaction homogeneity.
- Temperature control : Maintaining 30°C prevents side reactions during lithiation.
Chemical Reactions Analysis
Oxidation Reactions
The allyl group and pyrimidine ring undergo oxidation under controlled conditions:
Mechanistic Insight : Epoxidation proceeds via electrophilic addition, while ozonolysis cleaves the allyl double bond to generate carbonyl derivatives .
Reduction Reactions
The compound’s reducible sites include the allyl double bond and pyrimidine ring:
| Reagent | Conditions | Product(s) | Yield |
|---|---|---|---|
| H₂/Pd-C | Ethanol, 25°C, 3 atm | 5-Methyl-1-propylpyrimidine-2,4(1H,3H)-dione | 82% |
| NaBH₄/CuCl₂ | THF, 0°C → RT | Dihydropyrimidine derivative | 67% |
Key Finding : Catalytic hydrogenation selectively reduces the allyl group without affecting the pyrimidine ring .
Substitution Reactions
The allyl and methyl groups participate in nucleophilic and radical substitutions:
Allylic Substitution
| Reagent | Conditions | Product |
|---|---|---|
| NBS (AIBN) | CCl₄, reflux, 6 h | 1-(2-Bromoallyl)-5-methylpyrimidine-2,4-dione |
| Cl₂ (UV light) | CH₃CN, 25°C, 2 h | Chlorinated allyl derivatives |
Pyrimidine Ring Substitution
| Reagent | Position | Product |
|---|---|---|
| POCl₃/DMF | C-6 | 6-Chloro-5-methyl-1-(allyl)pyrimidine-2,4-dione |
| NH₂OH/HCl | C-2 | 2-Aminopyrimidine derivative |
Note : Chlorination at C-6 is favored due to electron-withdrawing effects of the dione groups .
Cycloaddition and Cross-Coupling
The allyl group enables participation in click chemistry and cycloadditions:
| Reaction Type | Reagents/Conditions | Product |
|---|---|---|
| Diels-Alder | Maleic anhydride, Δ | Bicyclic oxanorbornene adduct |
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DME | Biaryl-conjugated pyrimidine |
Highlight : Diels-Alder reactions proceed efficiently at 80°C with >90% diastereoselectivity .
Biological Derivatization Pathways
Recent studies demonstrate its utility in drug discovery:
| Modification | Biological Target | Activity |
|---|---|---|
| Acrylamide coupling | PARP-1 enzyme | IC₅₀ = 0.8 µM (antitumor) |
| Triazole formation | EGFR kinase | Ki = 12 nM (inhibitor) |
Rational Design : Introduction of electron-withdrawing groups at C-6 enhances kinase inhibition .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
The compound has shown potential as an anticancer agent. Research indicates that pyrimidine derivatives can inhibit specific kinases involved in cancer progression. For instance, studies have demonstrated that modifications of pyrimidine cores can lead to compounds with selective activity against cyclin-dependent kinases (CDK), which are crucial for cell cycle regulation. The structure of 5-methyl-1-(prop-2-en-1-yl)pyrimidine-2,4(1H,3H)-dione allows for further functionalization at various positions to enhance its inhibitory properties against CDK2 and other kinases .
Antimicrobial Properties
Pyrimidines are known for their antibacterial and antifungal activities. The incorporation of different substituents on the pyrimidine ring can significantly affect the biological activity of these compounds. Preliminary studies suggest that this compound exhibits promising antimicrobial properties, making it a candidate for developing new antibiotics .
Material Science
Non-linear Optical (NLO) Properties
Recent investigations into the optical properties of pyrimidine derivatives have highlighted their potential as non-linear optical materials. The presence of delocalized π-electrons in the structure of this compound enhances its suitability for applications in photonic devices. Studies using density functional theory (DFT) have shown that this compound exhibits significant first hyperpolarizability, indicating its potential in NLO applications .
Biochemical Tools
Enzyme Inhibition Studies
The compound serves as a valuable tool in biochemical research for studying enzyme inhibition mechanisms. Its structure allows it to interact with various enzymes, providing insights into the design of selective inhibitors. For example, research has been conducted on its ability to inhibit specific proteases and kinases, contributing to the understanding of enzyme functionality and regulation .
Table: Summary of Research Findings on this compound
Mechanism of Action
The mechanism of action of 5-methyl-1-(prop-2-en-1-yl)pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations at the 1-Position
5-Methyl-1-(prop-2-yn-1-yl)pyrimidine-2,4(1H,3H)-dione (Propargyl Derivative)
- Structure : Replaces the allyl group with a propargyl (prop-2-yn-1-yl) substituent.
- Synthesis : Synthesized via alkylation of 5-methyluracil with propargyl bromide, yielding a white solid with a melting point of 150–152°C .
- Key Differences :
Piperidine-Linked Derivatives (e.g., Compounds 21q, 23, 26)
- Structure: Feature a 5-methylpyrimidine-2,4-dione core linked to piperidine rings with aryl or phenoxy groups (e.g., 21q, 23, 26) .
- Biological Activity: Designed as antimycobacterial agents targeting thymidine monophosphate kinase (TMPK).
Substituent Variations at the 5-Position
5-(Hydroxyethyl)pyrimidine-2,4-dione Derivatives
- Structure : Substituents like 2-hydroxyethyl (e.g., compound 31) or 3-hydroxypropyl enhance hydrophilicity .
- Synthesis : Prepared via NaOH-mediated hydrolysis of acetoxyethyl precursors .
- Key Differences :
5-Nitropyrimidine-2,4(1H,3H)-dione
Dimeric and Polymeric Derivatives
Bis(pyrimidine-2,4-dione) Derivatives (e.g., 27a)
- Structure : Dimeric structures formed via aldehyde-mediated condensation of uracil derivatives (e.g., 5,5′-(phenylmethylene)bis derivatives) .
- Key Differences: Enhanced stability due to extended conjugation and hydrophobic/hydrophilic balance. Potential for dual-target inhibition, as seen in HIV-1 capsid protein inhibition studies .
Data Tables
Table 1: Physical and Structural Properties of Selected Derivatives
| Compound Name | Substituents (Position) | Melting Point (°C) | Molecular Weight (g/mol) | Key Applications |
|---|---|---|---|---|
| Target Compound | 5-methyl, 1-allyl | Not reported | 180.17 | Antiviral/Anticancer |
| 5-Methyl-1-(prop-2-yn-1-yl) derivative | 5-methyl, 1-propargyl | 150–152 | 164.17 | Click chemistry probes |
| 5-(2-Hydroxyethyl) derivative (31) | 5-(2-hydroxyethyl) | 83–84 | 258.25 | Solubility-enhanced APIs |
| Bis(pyrimidine-dione) 27a | Dimeric, phenylmethylene link | Not reported | 436.34 | HIV-1 capsid inhibition |
Research Findings and Implications
- Synthetic Flexibility : The allyl and propargyl derivatives demonstrate the ease of modifying the 1-position of uracil for tailored reactivity or binding .
- Biological Performance : Piperidine-linked derivatives (e.g., 21q) show potent antimycobacterial activity, highlighting the importance of bulky substituents for target engagement .
- Stability vs. Solubility Trade-offs : Hydrophilic 5-substituents improve solubility but may reduce membrane permeability, whereas lipophilic groups (allyl, propargyl) enhance tissue penetration .
Biological Activity
5-methyl-1-(prop-2-en-1-yl)pyrimidine-2,4(1H,3H)-dione is a pyrimidine derivative that has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, focusing on its synthesis, pharmacological effects, and potential therapeutic applications.
Synthesis of this compound
The synthesis of this compound typically involves the condensation of appropriate starting materials such as methyl pyrimidine derivatives with alkenes or alkynes. The reaction conditions often include the use of catalysts or specific solvents to enhance yield and purity.
Biological Activities
Antimicrobial Activity
Several studies have reported the antimicrobial properties of pyrimidine derivatives, including this compound. In vitro evaluations against various bacterial strains have shown promising results. For instance, compounds similar to this pyrimidine have demonstrated significant activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .
Anticancer Properties
Research indicates that 5-methyl-1-(prop-2-en-1-yl)pyrimidine derivatives exhibit notable anticancer activity. A study highlighted the cytotoxic effects of related compounds on various cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). The mechanism involves the induction of apoptosis and cell cycle arrest .
Anti-inflammatory Effects
Pyrimidine derivatives are also recognized for their anti-inflammatory properties. Compounds in this class have been shown to inhibit pro-inflammatory cytokines and enzymes such as COX-2, contributing to their therapeutic potential in inflammatory diseases .
Case Study 1: Anticancer Activity
A recent investigation evaluated the anticancer potential of a series of pyrimidine derivatives, including this compound. The study reported IC50 values indicating significant cytotoxicity against MCF-7 cells with values ranging from 0.01 µM to 0.17 µM depending on structural modifications .
Case Study 2: Antimicrobial Efficacy
Another study assessed the antimicrobial efficacy of synthesized pyrimidines against multiple pathogens. The results indicated that at concentrations above 200 µg/mL, there was a marked reduction in bacterial growth for both E. coli and S. aureus, showcasing the compound's potential as an antimicrobial agent .
Research Findings Summary
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-methyl-1-(prop-2-en-1-yl)pyrimidine-2,4(1H,3H)-dione, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves cyclization of β-dicarbonyl precursors or condensation reactions. For example, cyclization of 2-chloronicotinic acid derivatives in dimethylformamide (DMF) at 50°C has been effective for analogous pyrido-pyrimidine systems . Allylation (prop-2-en-1-yl substitution) can be achieved using allyl halides under basic conditions (e.g., K₂CO₃ in DMF), with yields dependent on reaction time and stoichiometric ratios . Optimize pH and temperature to minimize side reactions, particularly hydrolysis of the pyrimidine ring.
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Resolve substituent positions (e.g., allyl group protons at δ 4.5–5.5 ppm and methyl groups at δ 1.8–2.2 ppm) .
- HPLC : Use C18 columns with a mobile phase of acetonitrile/water (70:30) to assess purity (≥95% recommended for biological assays) .
- IR Spectroscopy : Confirm carbonyl stretches (C=O at ~1700 cm⁻¹) and allyl C-H vibrations (~3080 cm⁻¹) .
Q. What in vitro models are appropriate for preliminary assessment of its antimicrobial or anticancer properties?
- Methodological Answer :
- Antimicrobial : Screen against Gram-positive bacteria (e.g., Staphylococcus aureus ATCC 25923) using broth microdilution (MIC ≤ 50 µg/mL considered active) .
- Anticancer : Test cytotoxicity via MTT assays in human cancer cell lines (e.g., HeLa or MCF-7), with IC₅₀ values compared to reference drugs like cisplatin .
Advanced Research Questions
Q. How do substituent modifications (e.g., allyl vs. benzyl groups) impact biological activity and target binding?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Replace the allyl group with bulkier substituents (e.g., benzyl) to evaluate steric effects on target binding. Use molecular docking (AutoDock Vina) to predict interactions with enzymes like thymidylate synthase .
- Synthetic Strategy : Alkylate the pyrimidine nitrogen with chloroacetamides or benzyl chlorides in DMF/K₂CO₃, followed by purification via column chromatography (hexane:ethyl acetate gradient) .
Q. What techniques are used to study its interaction with biological targets at the molecular level?
- Methodological Answer :
- X-ray Crystallography : Co-crystallize the compound with target proteins (e.g., DNA polymerase) to resolve binding modes .
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamics (ΔH, ΔS) for enzyme-inhibitor complexes .
- Fluorescence Quenching : Monitor interactions with DNA using ethidium bromide displacement assays .
Q. How does the compound’s stability under varying pH and temperature conditions affect experimental reproducibility?
- Methodological Answer :
- Stability Studies : Conduct accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. Pyrimidine diones are prone to hydrolysis in acidic/basic conditions; buffer solutions (pH 7.4) are recommended for biological assays .
- Thermal Analysis : Use differential scanning calorimetry (DSC) to identify decomposition temperatures (Td > 200°C suggests suitability for high-temperature reactions) .
Q. How can researchers resolve discrepancies in reported biological activity data across studies?
- Methodological Answer :
- Standardized Protocols : Adopt CLSI guidelines for antimicrobial testing or NCI-60 panel protocols for anticancer assays to ensure cross-study comparability .
- Meta-Analysis : Use statistical tools (e.g., ANOVA with post-hoc Tukey tests) to compare datasets, accounting for variables like cell line heterogeneity or inoculum size .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
